molecular formula C8H10OS2 B12842170 5-Thiomethyl-2-methoxy-benzenethiol

5-Thiomethyl-2-methoxy-benzenethiol

Katalognummer: B12842170
Molekulargewicht: 186.3 g/mol
InChI-Schlüssel: MWTBGEISMVEHJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Thiomethyl-2-methoxy-benzenethiol is an organic compound with the molecular formula C8H10OS2 It is a derivative of benzenethiol, characterized by the presence of a thiomethyl group (-SCH3) and a methoxy group (-OCH3) attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiomethyl-2-methoxy-benzenethiol typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2-methoxybenzenethiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recycling of reagents and solvents can improve the overall efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Thiomethyl-2-methoxy-benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

5-Thiomethyl-2-methoxy-benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Thiomethyl-2-methoxy-benzenethiol involves its interaction with molecular targets through its functional groups. The thiomethyl group can undergo oxidation-reduction reactions, while the methoxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxybenzenethiol: Lacks the thiomethyl group, making it less reactive in certain chemical reactions.

    4-Methylbenzenethiol: Contains a methyl group instead of a methoxy group, leading to different chemical properties.

    2-Methoxythiophenol: Similar structure but with different functional groups, affecting its reactivity and applications.

Uniqueness

5-Thiomethyl-2-methoxy-benzenethiol is unique due to the presence of both thiomethyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H10OS2

Molekulargewicht

186.3 g/mol

IUPAC-Name

2-methoxy-5-methylsulfanylbenzenethiol

InChI

InChI=1S/C8H10OS2/c1-9-7-4-3-6(11-2)5-8(7)10/h3-5,10H,1-2H3

InChI-Schlüssel

MWTBGEISMVEHJC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)SC)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.